molecular formula C16H12N4OS2 B2805951 2-(benzo[d]thiazol-2-ylthio)-N-(1H-indazol-6-yl)acetamide CAS No. 443656-51-7

2-(benzo[d]thiazol-2-ylthio)-N-(1H-indazol-6-yl)acetamide

Cat. No. B2805951
CAS RN: 443656-51-7
M. Wt: 340.42
InChI Key: CWAXNMSUGFFZRM-UHFFFAOYSA-N
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Description

The compound “2-(benzo[d]thiazol-2-ylthio)-N-(1H-indazol-6-yl)acetamide” is a complex organic molecule. Unfortunately, there is limited specific information available about this exact compound .


Molecular Structure Analysis

The molecular structure of “2-(benzo[d]thiazol-2-ylthio)-N-(1H-indazol-6-yl)acetamide” is not explicitly provided in the available resources .


Chemical Reactions Analysis

The specific chemical reactions involving “2-(benzo[d]thiazol-2-ylthio)-N-(1H-indazol-6-yl)acetamide” are not detailed in the available resources .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(benzo[d]thiazol-2-ylthio)-N-(1H-indazol-6-yl)acetamide” are not explicitly provided in the available resources .

Mechanism of Action

The mechanism of action of “2-(benzo[d]thiazol-2-ylthio)-N-(1H-indazol-6-yl)acetamide” is not explicitly mentioned in the available resources .

Safety and Hazards

The safety and hazards associated with “2-(benzo[d]thiazol-2-ylthio)-N-(1H-indazol-6-yl)acetamide” are not explicitly mentioned in the available resources .

Future Directions

The future directions for research and development involving “2-(benzo[d]thiazol-2-ylthio)-N-(1H-indazol-6-yl)acetamide” are not explicitly mentioned in the available resources .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(benzo[d]thiazol-2-ylthio)-N-(1H-indazol-6-yl)acetamide involves the condensation of 2-mercaptobenzothiazole with 6-aminoindazole followed by acetylation of the resulting product.", "Starting Materials": [ "2-mercaptobenzothiazole", "6-aminoindazole", "Acetic anhydride", "Triethylamine", "Chloroform", "Sodium bicarbonate", "Ethyl acetate", "Methanol", "Diethyl ether" ], "Reaction": [ "Step 1: Dissolve 2-mercaptobenzothiazole (1.0 equiv) and 6-aminoindazole (1.1 equiv) in chloroform and add triethylamine (1.2 equiv). Stir the reaction mixture at room temperature for 24 hours.", "Step 2: Filter the reaction mixture to remove triethylamine hydrochloride and evaporate the solvent under reduced pressure.", "Step 3: Dissolve the resulting product in acetic anhydride (1.5 equiv) and heat the mixture at 80°C for 4 hours.", "Step 4: Cool the reaction mixture to room temperature and add sodium bicarbonate solution to neutralize the excess acetic anhydride.", "Step 5: Extract the product with ethyl acetate and wash the organic layer with water and brine.", "Step 6: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.", "Step 7: Dissolve the crude product in methanol and add diethyl ether to precipitate the product.", "Step 8: Filter the product and dry it under vacuum to obtain 2-(benzo[d]thiazol-2-ylthio)-N-(1H-indazol-6-yl)acetamide as a white solid." ] }

CAS RN

443656-51-7

Molecular Formula

C16H12N4OS2

Molecular Weight

340.42

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-N-(1H-indazol-6-yl)acetamide

InChI

InChI=1S/C16H12N4OS2/c21-15(18-11-6-5-10-8-17-20-13(10)7-11)9-22-16-19-12-3-1-2-4-14(12)23-16/h1-8H,9H2,(H,17,20)(H,18,21)

InChI Key

CWAXNMSUGFFZRM-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=C(S2)SCC(=O)NC3=CC4=C(C=C3)C=NN4

solubility

not available

Origin of Product

United States

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